2,3,4,5-Tetrafluorophenylacetonitrile
Overview
Description
2,3,4,5-Tetrafluorophenylacetonitrile is an organic compound with the molecular formula C8H3F4N. It is characterized by the presence of four fluorine atoms attached to a phenyl ring and a nitrile group (-CN) attached to the acetonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrafluorophenylacetonitrile typically involves the fluorination of phenylacetonitrile derivatives. One common method includes the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with acetonitrile in the presence of a base, such as triethylamine, under controlled temperature conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process typically includes steps such as purification and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrafluorophenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Reduction Reactions: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Substituted phenylacetonitriles.
Coupling Reactions: Biaryl compounds.
Reduction Reactions: Amino derivatives of phenylacetonitrile.
Scientific Research Applications
2,3,4,5-Tetrafluorophenylacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrafluorophenylacetonitrile in chemical reactions involves the activation of the phenyl ring and nitrile group. The electron-withdrawing fluorine atoms increase the reactivity of the phenyl ring towards nucleophilic substitution and coupling reactions. The nitrile group can undergo reduction or further functionalization, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorophenylacetonitrile: Contains an additional fluorine atom, leading to different reactivity and applications.
2,3,4,5-Tetrafluorobenzonitrile: Lacks the acetonitrile moiety, resulting in different chemical properties and uses.
2,3,4,5-Tetrafluorophenylmethanol: Contains a hydroxyl group instead of a nitrile, affecting its reactivity and applications.
Uniqueness
2,3,4,5-Tetrafluorophenylacetonitrile is unique due to its combination of multiple fluorine atoms and a nitrile group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of fluorinated compounds and materials with specialized properties .
Properties
IUPAC Name |
2-(2,3,4,5-tetrafluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c9-5-3-4(1-2-13)6(10)8(12)7(5)11/h3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZKJYAPEYUEHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380233 | |
Record name | 2,3,4,5-Tetrafluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53001-74-4 | |
Record name | 2,3,4,5-Tetrafluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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